molecular formula C6H10O7 B022684 (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid CAS No. 6556-12-3

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

Cat. No.: B022684
CAS No.: 6556-12-3
M. Wt: 194.14 g/mol
InChI Key: AEMOLEFTQBMNLQ-AQKNRBDQSA-N
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Description

D-Glucuronic acid is a glucose derivative with the chemical formula C6H10O7. It is a uronic acid, which means it is derived from glucose by oxidizing the sixth carbon atom to a carboxylic acid. This compound is found in many plants and animals, often as part of complex polysaccharides. It plays a crucial role in the metabolism of microorganisms, plants, and animals, and is involved in detoxification processes in the liver .

Mechanism of Action

Target of Action

D-(+)Glucuronic acid, also known as (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid, is a glucose derivative that plays a crucial role in the metabolism of microorganisms, plants, and animals . It primarily targets endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver .

Mode of Action

D-(+)Glucuronic acid interacts with its targets by combining with them to produce uronic acid substances . This interaction increases the water solubility of these substances, promoting their excretion through renal urine or sweat .

Biochemical Pathways

D-(+)Glucuronic acid is involved in several biochemical pathways. It is generated through the oxidation of the primary alcohol hydroxyl group of glucose into a carboxyl group . It is also a key component in the formation of hyaluronic acid, a linear polysaccharide composed of alternately linking N-acetyl-D-glucosamine and D-glucuronic acid .

Pharmacokinetics

It is known that d-(+)glucuronic acid is widely present in nature, especially in plants, fruits, rice, dairy products, vinegar, meat, wine, and honey , suggesting that it can be readily absorbed and distributed in the body.

Result of Action

The action of D-(+)Glucuronic acid results in several molecular and cellular effects. It has anti-inflammatory and antibacterial effects , and it plays a crucial role in the treatment of liver diseases . In the form of hyaluronic acid, it has excellent moisturizing properties and biocompatibility, and it is found mainly in connective tissue, skin, cartilage, and the eyeball of the human body .

Action Environment

The action, efficacy, and stability of D-(+)Glucuronic acid can be influenced by various environmental factors. For instance, the solubility of enzymes and interference from inclusion bodies can greatly affect enzyme catalytic efficiency . Additionally, the production of D-(+)Glucuronic acid by biocatalysis has become a promising alternative method because of its high efficiency and environmental friendliness .

Biochemical Analysis

Biochemical Properties

D-(+)Glucuronic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the process of glucuronidation, where D-(+)Glucuronic acid is linked to a molecule to allow for more efficient transport due to its highly water-soluble nature . This compound is also a key sugar donor, essential for the synthesis of various plant cell wall polysaccharides, plant metabolites, and glycoproteins .

Cellular Effects

D-(+)Glucuronic acid has significant effects on various types of cells and cellular processes. It influences cell function by acting as a substrate for glycosylation processes . It also has excellent properties such as anti-oxidation, treatment of liver disease, and hyperlipidemia, and has been widely used in medicine, cosmetics, food, and other fields .

Molecular Mechanism

The molecular mechanism of D-(+)Glucuronic acid involves its conversion from UDP-glucuronic acid to UDP-xylose by a decarboxylation reaction . This conversion is catalyzed by UDP-glucuronate decarboxylase/UDP-xylose synthase (UXS1), an enzyme localized within the lumen of the secretory pathway .

Temporal Effects in Laboratory Settings

It is known that D-(+)Glucuronic acid is a stable compound and its effects on cellular function are consistent over time .

Metabolic Pathways

D-(+)Glucuronic acid is involved in the glucuronic acid metabolism pathway . This pathway catalyzes the conversion of glucose to glucuronic acid, ascorbic acid, and pentoses, and also provides biosynthetic precursors (nucleotide sugars) to synthesize glycans .

Subcellular Localization

It is known that the enzyme UDP-glucuronate decarboxylase/UDP-xylose synthase (UXS1), which catalyzes the conversion of UDP-glucuronic acid to UDP-xylose, is localized within the lumen of the secretory pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucuronic acid can be synthesized through the oxidation of glucose. The primary alcohol group at the sixth carbon of glucose is oxidized to form a carboxyl group. This can be achieved using various oxidizing agents such as nitric acid or enzymatic methods involving glucose oxidase .

Industrial Production Methods: The industrial production of D-Glucuronic acid typically involves chemical oxidation or biocatalysis. Chemical oxidation is the most common method, where starch is oxidized using concentrated nitric acid and hydrolyzed under high pressure . Biocatalysis, which uses enzymes or whole cells, is gaining popularity due to its efficiency and environmental friendliness .

Types of Reactions:

    Oxidation: D-Glucuronic acid can undergo further oxidation to form glucaric acid.

    Reduction: It can be reduced to form glucuronic aldehyde.

    Substitution: The hydroxyl groups in D-Glucuronic acid can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Nitric acid, glucose oxidase.

    Reduction: Sodium borohydride.

    Substitution: Various reagents depending on the desired substitution.

Major Products:

Comparison with Similar Compounds

    Galacturonic acid: Another uronic acid derived from galactose.

    Glucaric acid: An oxidized form of D-Glucuronic acid.

    Glucosiduronic acid: A synonym for D-Glucuronic acid.

Comparison:

D-Glucuronic acid is unique due to its widespread occurrence in both plants and animals and its crucial role in detoxification processes.

Properties

IUPAC Name

(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMOLEFTQBMNLQ-AQKNRBDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894097
Record name D-Glucopyranuronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528-16-5
Record name D-Glucopyranuronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Glucopyranuronic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucopyranuronic acid
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Record name D-glucopyranuronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 2
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 3
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 4
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 5
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Reactant of Route 6
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid
Customer
Q & A

Q1: What is the molecular formula and weight of D-glucuronic acid?

A1: The molecular formula of D-glucuronic acid is C6H10O7, and its molecular weight is 194.14 g/mol.

Q2: How does the structure of D-glucuronic acid relate to its function?

A2: D-glucuronic acid is a sugar acid derived from glucose. Its structure, featuring a carboxyl group at C-6, contributes to its acidic nature and its ability to form glycosidic bonds, which are essential for its role as a building block in various polysaccharides. []

Q3: What is the significance of the stereochemistry of D-glucuronic acid?

A3: The specific stereochemistry of D-glucuronic acid is crucial for its biological activity. Enzymes involved in its metabolism and incorporation into polysaccharides are highly specific for this stereoisomer. []

Q4: Does D-glucuronic acid exhibit any unique spectroscopic properties?

A4: Yes, D-glucuronic acid can be characterized using techniques like NMR spectroscopy. For example, 13C NMR spectroscopy played a key role in identifying the unique 3-O-sulfate group in the antithrombin binding site of heparin. []

Q5: What are the primary biological roles of D-glucuronic acid?

A5: D-glucuronic acid is involved in detoxification processes, acting as a conjugating agent to increase the water solubility of various substances, facilitating their elimination from the body. It is also a key component of several glycosaminoglycans (GAGs), contributing to their structural integrity and biological functions. [, , ]

Q6: How does D-glucuronic acid contribute to the properties of GAGs?

A6: D-glucuronic acid, along with its epimer L-iduronic acid, forms the backbone of several GAGs, including heparin, heparan sulfate, and chondroitin sulfate. The presence and arrangement of these uronic acids influence the flexibility, charge distribution, and biological activity of these molecules. []

Q7: Can you elaborate on the role of D-glucuronic acid in detoxification?

A7: In the liver, D-glucuronic acid participates in glucuronidation, a major detoxification pathway where it forms water-soluble conjugates with various substrates, including drugs, hormones, and bilirubin, facilitating their excretion in bile or urine. [, ]

Q8: Are there any specific enzymes involved in D-glucuronic acid metabolism?

A8: Yes, enzymes like UDP-glucuronosyltransferases (UGTs) are crucial for catalyzing the transfer of D-glucuronic acid from UDP-glucuronic acid to acceptor molecules during glucuronidation. [, ]

Q9: Does D-glucuronic acid have any applications in biomaterials?

A9: Research has explored the use of D-glucuronic acid in modifying biomaterials. For instance, D-glucuronic acid-coated chromium oxide nanoparticles have been synthesized and investigated for their biocompatibility and potential biomedical applications. []

Q10: What is the role of D-glucuronic acid in the biosynthesis of heparin?

A10: While D-glucuronic acid is a component of heparin, its epimer, L-iduronic acid, is more prevalent in the active regions of the molecule. D-glucuronic acid residues within heparin can be epimerized to L-iduronic acid by the enzyme glucuronyl C5-epimerase. []

Q11: Are there any known instances of bacterial enzymes utilizing D-glucuronic acid?

A11: Yes, research has identified a novel α-glucuronidase from Aspergillus niger that specifically hydrolyzes trehalose dicarboxylate, a disaccharide containing D-glucuronic acid. []

Q12: How does the stability of D-glucuronic acid impact its applications?

A12: The stability of D-glucuronic acid under various conditions is crucial for its applications. For instance, its stability in aqueous solutions at different pH levels is essential for its use in pharmaceutical formulations and biomaterials. [, , ]

Q13: Are there any known factors affecting the stability of D-glucuronic acid?

A13: The stability of D-glucuronic acid can be influenced by factors like pH, temperature, and the presence of enzymes. For example, acidic conditions can promote the hydrolysis of β-1-O-acyl glucuronides, which are conjugates of D-glucuronic acid with drugs. []

Q14: How does D-glucuronic acid interact with other materials in biological contexts?

A14: D-glucuronic acid's interactions with other molecules are often mediated by hydrogen bonding and ionic interactions, as seen in the binding of heparin and heparan sulfate to proteins. []

Q15: Have computational methods been applied to study D-glucuronic acid?

A15: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been employed to investigate the reaction mechanism of enzymes involved in D-glucuronic acid metabolism, such as UDP-D-apiose/UDP-D-xylose synthase. []

Q16: How do modifications to the D-glucuronic acid structure affect its activity?

A16: Modifications like sulfation at specific positions on the D-glucuronic acid unit within GAGs can significantly alter their binding affinity to proteins and influence their biological activity. [, ]

Q17: Can you provide an example of structure-activity relationship (SAR) studies related to D-glucuronic acid-containing molecules?

A17: Research on heparin-derived oligosaccharides has elucidated the importance of specific sulfation patterns on the D-glucuronic acid and glucosamine units for their binding affinity to antithrombin III and their anticoagulant activity. []

Q18: Is there any information available regarding the safety profile of D-glucuronic acid?

A18: Preclinical toxicological studies on D-glucuronic acid have been conducted, assessing its safety profile in animal models. These studies provide insights into its potential toxicity and effects on various organ systems. []

Q19: What are some of the key tools and resources used in D-glucuronic acid research?

A20: Research on D-glucuronic acid relies on techniques like chromatography (HPLC, GC), mass spectrometry, NMR spectroscopy, and enzymatic assays for isolation, characterization, and studying its metabolism. [, , , ]

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